1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoropiperidine Ring: This can be achieved through the fluorination of piperidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the Octahydropyrano[3,4-c]pyrrol Moiety: This involves cyclization reactions, often using catalytic hydrogenation and other cyclization techniques.
Coupling of the Two Moieties: The final step involves coupling the fluoropiperidine and the octahydropyrano[3,4-c]pyrrol moieties under specific conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) to replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaN3 in dimethyl sulfoxide (DMSO), NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and other diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its distinct chemical properties.
Industrial Applications: The compound may find use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring may enhance binding affinity and specificity, while the octahydropyrano[3,4-c]pyrrol moiety may contribute to the compound’s overall stability and bioactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone
- 1-(4-bromopiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone
- 1-(4-methylpiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone
Uniqueness
1-(4-fluoropiperidin-1-yl)-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
2-[(3aR,7S,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-1-(4-fluoropiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN2O2/c15-12-1-3-17(4-2-12)14(18)5-10-8-19-9-11-6-16-7-13(10)11/h10-13,16H,1-9H2/t10-,11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUURLIVUWTMF-WZRBSPASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CC2COCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1F)C(=O)C[C@@H]2COC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.